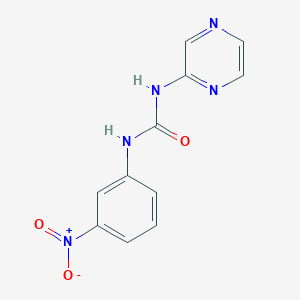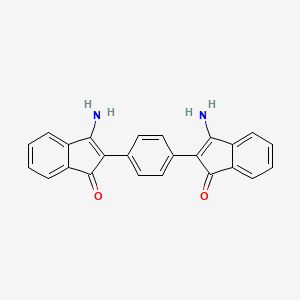
2,2'-(1,4-phenylene)bis(3-amino-1H-inden-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(1,4-phenylene)bis(3-amino-1H-inden-1-one), also known as Bis(indenyl)maleimide, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. This compound belongs to the family of maleimides, which are widely used as building blocks for the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of 2,2'-(1,4-phenylene)bis(3-amino-1H-inden-1-one)(indenyl)maleimide is not fully understood, but it is believed to involve the inhibition of protein kinases by binding to their ATP-binding sites. This results in the disruption of the phosphorylation cascade, which is essential for the activation of various signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects
2,2'-(1,4-phenylene)bis(3-amino-1H-inden-1-one)(indenyl)maleimide has been shown to exhibit cytotoxicity against various cancer cell lines such as MCF-7, HeLa, and A549. It has also been reported to induce apoptosis in these cell lines by activating the caspase cascade. In addition, it has been shown to exhibit antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2'-(1,4-phenylene)bis(3-amino-1H-inden-1-one)(indenyl)maleimide is its versatility as a building block for the synthesis of various functional materials. It can be easily modified to introduce different functional groups, which can be used to tune its properties for specific applications. However, one of the limitations of 2,2'-(1,4-phenylene)bis(3-amino-1H-inden-1-one)(indenyl)maleimide is its low solubility in common solvents such as water and methanol, which can make it difficult to handle in some experiments.
Orientations Futures
There are several future directions for the research on 2,2'-(1,4-phenylene)bis(3-amino-1H-inden-1-one)(indenyl)maleimide. One of the potential applications is in the field of organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. These materials have shown promising applications in areas such as solar cells, light-emitting diodes, and field-effect transistors.
Another future direction is in the field of materials science, where 2,2'-(1,4-phenylene)bis(3-amino-1H-inden-1-one)(indenyl)maleimide can be used as a building block for the synthesis of metal-organic frameworks. These materials have shown promising applications in areas such as gas storage, separation, and catalysis.
Conclusion
In conclusion, 2,2'-(1,4-phenylene)bis(3-amino-1H-inden-1-one)(indenyl)maleimide is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The synthesis of 2,2'-(1,4-phenylene)bis(3-amino-1H-inden-1-one)(indenyl)maleimide is relatively simple, and it can be easily modified to introduce different functional groups for specific applications. The mechanism of action of 2,2'-(1,4-phenylene)bis(3-amino-1H-inden-1-one)(indenyl)maleimide is not fully understood, but it is believed to involve the inhibition of protein kinases. 2,2'-(1,4-phenylene)bis(3-amino-1H-inden-1-one)(indenyl)maleimide has shown promising applications in areas such as cancer therapy, antibacterial activity, and materials science. There are several future directions for the research on 2,2'-(1,4-phenylene)bis(3-amino-1H-inden-1-one)(indenyl)maleimide, which include its applications in organic electronics and metal-organic frameworks.
Méthodes De Synthèse
The synthesis of 2,2'-(1,4-phenylene)bis(3-amino-1H-inden-1-one)(indenyl)maleimide involves the reaction of 2,2'-diamino-1,1'-binaphthalene with maleic anhydride in the presence of a catalyst such as acetic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 2,2'-(1,4-phenylene)bis(3-amino-1H-inden-1-one)(indenyl)maleimide as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent such as ethanol or acetone.
Applications De Recherche Scientifique
2,2'-(1,4-phenylene)bis(3-amino-1H-inden-1-one)(indenyl)maleimide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been reported to exhibit anticancer activity by inhibiting the activity of protein kinases, which are known to play a crucial role in the development and progression of cancer. It has also been shown to exhibit antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
In materials science, 2,2'-(1,4-phenylene)bis(3-amino-1H-inden-1-one)(indenyl)maleimide has been used as a building block for the synthesis of various functional materials such as polymers, dendrimers, and metal-organic frameworks. These materials have shown promising applications in areas such as drug delivery, catalysis, and gas storage.
Propriétés
IUPAC Name |
3-amino-2-[4-(1-amino-3-oxoinden-2-yl)phenyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c25-21-15-5-1-3-7-17(15)23(27)19(21)13-9-11-14(12-10-13)20-22(26)16-6-2-4-8-18(16)24(20)28/h1-12H,25-26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAHABSTFBXRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=C(C=C3)C4=C(C5=CC=CC=C5C4=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[4-(1-amino-3-oxoinden-2-yl)phenyl]inden-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

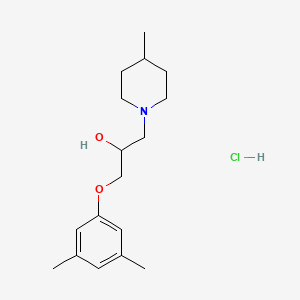
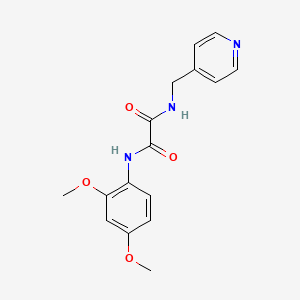
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B5139955.png)
![N-{4-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B5139958.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B5139969.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139977.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide](/img/structure/B5139997.png)
![N-ethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5140002.png)
![2-fluoro-N-{2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5140006.png)
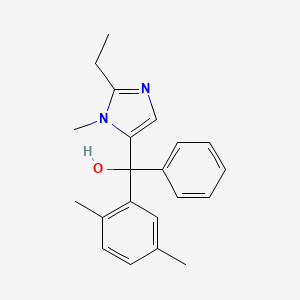
![N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5140026.png)
![1-(1-hydroxyethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140038.png)

